N-({N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
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Overview
Description
N-({N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a brominated methoxyphenyl group, a hydrazinecarbonyl moiety, and a benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves the condensation reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting Schiff base is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-({N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and covalent bonding with active site residues. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
Uniqueness
N-({N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxine ring system, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O5/c1-26-15-5-3-14(20)8-13(15)10-22-23-18(24)11-21-19(25)12-2-4-16-17(9-12)28-7-6-27-16/h2-5,8-10H,6-7,11H2,1H3,(H,21,25)(H,23,24)/b22-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFYFZREFVYLKH-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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